molecular formula C13H16N2O B610290 Proxyfan Oxalate CAS No. 177708-09-7

Proxyfan Oxalate

Cat. No.: B610290
CAS No.: 177708-09-7
M. Wt: 216.28 g/mol
InChI Key: WNWALBVQAAIULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proxyfan is a histamine H3 receptor ligand known for its unique ability to act as a protean agonist. This means it can produce a range of effects, from full agonist to antagonist to inverse agonist, depending on the tissue and the level of constitutive activity of the histamine H3 receptor . This complex activity profile makes Proxyfan a valuable tool in scientific research.

Preparation Methods

The synthesis of Proxyfan involves several steps. The preferred IUPAC name for Proxyfan is 4-[3-(Benzyloxy)propyl]-1H-imidazole. The synthetic route typically involves the reaction of 4-(3-bromopropyl)-1H-imidazole with benzyl alcohol under basic conditions to form the desired product

Chemical Reactions Analysis

Proxyfan undergoes various chemical reactions, including:

    Oxidation: Proxyfan can be oxidized under specific conditions, although detailed studies on this are limited.

    Substitution: Proxyfan can undergo substitution reactions, particularly at the imidazole ring and the benzyloxy group.

Common reagents and conditions used in these reactions include strong bases for substitution reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Proxyfan has a wide range of scientific research applications:

Comparison with Similar Compounds

Proxyfan is unique among histamine H3 receptor ligands due to its protean agonist activity. Similar compounds include:

Proxyfan’s ability to produce a range of effects depending on the tissue and receptor activity level sets it apart from these other compounds, making it a versatile tool in scientific research.

Properties

CAS No.

177708-09-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-(3-phenylmethoxypropyl)-1H-imidazole

InChI

InChI=1S/C13H16N2O/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15)

InChI Key

WNWALBVQAAIULR-UHFFFAOYSA-N

SMILES

O=C(O)C(O)=O.C1(CCCOCC2=CC=CC=C2)=CNC=N1

Canonical SMILES

C1=CC=C(C=C1)COCCCC2=CN=CN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Proxyfan Oxalate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proxyfan Oxalate
Reactant of Route 2
Proxyfan Oxalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Proxyfan Oxalate
Reactant of Route 4
Reactant of Route 4
Proxyfan Oxalate
Reactant of Route 5
Proxyfan Oxalate
Reactant of Route 6
Proxyfan Oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.